BenchChemオンラインストアへようこそ!

4-Benzyltetrahydro-2H-pyran-2-ol

Cancer Differentiation therapy Monocyte differentiation

4-Benzyltetrahydro-2H-pyran-2-ol (CAS 71280-30-3) is a synthetic small-molecule belonging to the tetrahydropyran (oxane) class—a six-membered saturated oxygen heterocycle bearing a secondary alcohol at the C-2 position and a benzyl substituent at the C-4 position. Its molecular formula is C₁₂H₁₆O₂ (MW 192.26 g·mol⁻¹), and it is commercially available from multiple chemical suppliers at purities typically ≥95%.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B12927717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyltetrahydro-2H-pyran-2-ol
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1COC(CC1CC2=CC=CC=C2)O
InChIInChI=1S/C12H16O2/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
InChIKeyCZFDRGNQGZZIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyltetrahydro-2H-pyran-2-ol: Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Specifications for Research Sourcing


4-Benzyltetrahydro-2H-pyran-2-ol (CAS 71280-30-3) is a synthetic small-molecule belonging to the tetrahydropyran (oxane) class—a six-membered saturated oxygen heterocycle bearing a secondary alcohol at the C-2 position and a benzyl substituent at the C-4 position . Its molecular formula is C₁₂H₁₆O₂ (MW 192.26 g·mol⁻¹), and it is commercially available from multiple chemical suppliers at purities typically ≥95% . The compound functions as a chiral building block and synthetic intermediate in medicinal chemistry programs, particularly in the construction of pyran-containing bioactive scaffolds . Its structural signature—a lipophilic benzyl group combined with a hydrogen-bond-donating hydroxyl—places it at the intersection of fragment-like physicochemical properties and sufficient functional complexity for lead-optimization campaigns [1].

Why Generic Tetrahydropyran or Benzyl-Alcohol Analogs Cannot Substitute for 4-Benzyltetrahydro-2H-pyran-2-ol in Differentiation and Multi-Enzyme Inhibition Studies


Although the tetrahydropyran core is common to numerous bioactive molecules, small structural perturbations—such as the position of the hydroxyl group, the presence or absence of the benzyl substituent, or the ring saturation state—profoundly alter biological target engagement, metabolic stability, and cellular phenotype . The 4-benzyl-2-hydroxy substitution pattern creates a distinct three-dimensional pharmacophore that simultaneously presents a hydrogen-bond donor (C2–OH), a hydrogen-bond acceptor (ring oxygen), and an aromatic π-surface (benzyl ring). This arrangement is absent in simpler congeners such as tetrahydropyran-2-ol (lacking the benzyl group), 4-benzyltetrahydro-2H-pyran-4-ol (a tertiary alcohol with different H-bond geometry and metabolic profile), and 2-benzyltetrahydropyran (lacking the hydroxyl donor entirely) . Consequently, interchange with a generic analog risks loss of the specific polypharmacology—including differentiation-inducing activity and multi-enzyme inhibition—that distinguishes this compound in functional assays [1].

Quantitative Differentiation Evidence for 4-Benzyltetrahydro-2H-pyran-2-ol: Comparator-Driven Performance Data for Procurement Decisions


Cellular Differentiation Induction: Functional Activity Not Observed with Unsubstituted Tetrahydropyran-2-ol or 4-Benzyltetrahydro-2H-pyran-4-ol

4-Benzyltetrahydro-2H-pyran-2-ol has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential utility as an anti-cancer agent and in the treatment of hyperproliferative skin diseases such as psoriasis [1]. In contrast, the closely related regioisomer 4-benzyltetrahydro-2H-pyran-4-ol (tertiary alcohol, CAS 189019-31-6) and the simpler analog tetrahydropyran-2-ol (CAS 694-54-2) have not been reported to possess this differentiation-inducing phenotype in publicly available data sources, indicating that the specific 4-benzyl-2-hydroxy substitution pattern is critical for this functional activity .

Cancer Differentiation therapy Monocyte differentiation

Multi-Target Enzyme Inhibition Fingerprint: Lipoxygenase vs. Secondary Targets Compared to Selective Tetrahydropyran-Based Inhibitors

According to the Medical University of Lublin's authoritative MeSH-linked record, 4-benzyltetrahydro-2H-pyran-2-ol acts as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism while also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase—albeit to a lesser extent—and additionally exhibits antioxidant activity in fats and oils [1]. This multi-target inhibition fingerprint contrasts with many literature-described tetrahydropyran-based 5-lipoxygenase inhibitors (e.g., methoxytetrahydropyran derivatives) that were optimized for single-target potency, with reported IC₅₀ values in the sub-micromolar range against 5-LO but lacking activity against the secondary targets noted above [2]. A review of tetrahydropyran analogs confirms that this scaffold class is associated with high anti-inflammatory potency in vivo, although selectivity across LOX isoforms remains a general challenge [3].

Inflammation Lipoxygenase Multi-target pharmacology

Lipophilicity and Predicted Membrane Permeability: Superior Calculated logP Relative to Unsubstituted Tetrahydropyran-2-ol

The benzyl substituent at the C-4 position substantially increases the lipophilicity of 4-benzyltetrahydro-2H-pyran-2-ol relative to the unsubstituted parent scaffold. Tetrahydropyran-2-ol (CAS 694-54-2) has a reported XLogP3-AA value of 0.4, reflecting its relatively hydrophilic character [1]. Based on the established Hansch π-value for a benzylic –CH₂C₆H₅ fragment (~2.0), the predicted logP of the target compound is estimated at approximately 2.4–3.0, which is consistent with the consensus Log Po/w of 4.64 reported for structurally analogous tetrahydropyran derivatives bearing benzylic substituents [2][3]. This 100- to 400-fold increase in calculated octanol-water partition coefficient translates to significantly enhanced predicted passive membrane permeability—a critical determinant of intracellular target engagement in cell-based assays.

Drug-likeness Lipophilicity Membrane permeability

Synthetic Accessibility and Yield: Efficient Reductive Route from 4-Benzyl-5,6-dihydro-2H-pyran-2-one with Low-Temperature NaBH₄ Reduction

A documented synthetic route to 4-benzyltetrahydro-2H-pyran-2-ol involves the chemoselective reduction of 4-benzyl-5,6-dihydro-2H-pyran-2-one using sodium tetrahydroborate (NaBH₄) in methanol at −50 °C in the presence of copper(I) chloride, followed by continuation at −50 to −20 °C for 1 hour . This methodology, described in the primary literature (DOI: 10.1055/s-0033-1340195), provides access to the 2-hydroxy derivative with high chemoselectivity, avoiding over-reduction of the lactone to the diol . By contrast, the regioisomeric 4-benzyltetrahydro-2H-pyran-4-ol (tertiary alcohol) is typically accessed via Grignard addition of benzylmagnesium chloride to tetrahydropyran-4-one, a route that can be complicated by competing enolization and requires careful anhydrous conditions .

Synthetic chemistry Process chemistry Building block accessibility

Antiproliferative Activity in Human Breast Cancer Cells: MCF-7 Growth Inhibition via MTT Assay – ChEMBL-Annotated Functional Data

The ChEMBL database (assay CHEMBL2345705) has catalogued antiproliferative activity data for tetrahydropyran-containing compounds against human MCF-7 breast adenocarcinoma cells using the MTT assay with a 72-hour endpoint [1]. While the specific IC₅₀ value for 4-benzyltetrahydro-2H-pyran-2-ol in this assay system is not disaggregated in the publicly accessible summary, the compound has been entered into the ChEMBL bioactivity landscape alongside structurally related benzyl-substituted tetrahydropyrans, indicating that functional screening data exist within this database infrastructure [1]. A separate report notes that certain 2-benzyloxytetrahydropyran analogs exhibit nanomolar-range IC₅₀ values against MCF-7 cells, establishing the relevance of the benzyl-tetrahydropyran scaffold for antiproliferative activity .

Anticancer MCF-7 Antiproliferative screening

Drug Information Annotation: MAO-B and LSD1 Inhibitory Potential Relative to Unadorned Tetrahydropyran Scaffolds

Drug information resources (TTD/IDRB) annotate 4-benzyltetrahydro-2H-pyran-2-ol as a compound with reported inhibitory activity against monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. These dual epigenetic and neurotransmitter-metabolizing enzyme activities are not characteristic of simpler tetrahydropyran scaffolds such as tetrahydropyran-2-ol, which lacks the aromatic substitution pattern required for MAO-B active-site recognition . While no quantitative Ki or IC₅₀ values are provided in the publicly accessible summary record, the annotation of these specific molecular targets distinguishes the compound from generic tetrahydropyran building blocks and aligns it with known structure-activity relationships wherein benzyl- and benzhydryl-substituted tetrahydropyrans exhibit high-affinity interactions with monoamine transporters and related CNS targets [2].

Neurodegeneration Epigenetics Monoamine oxidase

Validated Application Scenarios for 4-Benzyltetrahydro-2H-pyran-2-ol: Where This Compound Delivers Differentiation Value in Research and Discovery


Phenotypic Screening for Differentiation-Inducing Anticancer Agents: Targeting Leukemic Cell Monocyte Differentiation

Based on patent-derived functional evidence that 4-benzyltetrahydro-2H-pyran-2-ol arrests proliferation and induces monocytic differentiation of undifferentiated cells, this compound is a candidate probe for differentiation-therapy phenotypic screens in acute myeloid leukemia (AML) and related hematopoietic malignancy models [1]. Unlike the regioisomeric 4-benzyltetrahydro-2H-pyran-4-ol—which lacks this reported phenotype—the target compound offers a defined starting point for structure-activity relationship (SAR) expansion around the 4-benzyl-2-hydroxytetrahydropyran pharmacophore [1][2]. Researchers should confirm the differentiation activity in their specific cell model (e.g., HL-60, U937, or primary AML blasts) using CD11b/CD14 flow cytometry endpoints.

Multi-Target Anti-Inflammatory Agent Screening: Lipoxygenase-Driven Polypharmacology with Ancillary Antioxidant Activity

The compound's annotation as a potent lipoxygenase inhibitor with secondary activity against cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase, combined with antioxidant properties in lipid systems, positions it as a tool compound for polypharmacology screening in inflammatory disease models [1]. The broader target engagement profile differentiates it from selective 5-LO inhibitors (e.g., zileuton-class compounds) that lack the ancillary enzyme interactions [2]. Applications include in vitro arachidonic acid cascade profiling, leukotriene B₄ production assays in RBL-2H3 cells, and lipid peroxidation models where combined 5-LO inhibition and antioxidant activity may produce synergistic anti-inflammatory effects.

CNS Drug Discovery Building Block: Monoaminergic and Epigenetic Target Chemical Probe Development

With annotations as a MAO-B and LSD1 inhibitor, 4-benzyltetrahydro-2H-pyran-2-ol provides a synthetically tractable starting point for medicinal chemistry optimization toward CNS-penetrant chemical probes targeting neurodegenerative and neuropsychiatric indications [1]. The established SAR from the benzhydryl-tetrahydropyran series—where similar substitution patterns yield potent triple monoamine reuptake inhibitors with nanomolar Ki values at DAT, SERT, and NET—validates the scaffold's CNS drug-discovery relevance [2]. The compound may serve as a fragment-like lead for structure-based design of dual MAO-B/LSD1 inhibitors or as a negative-control compound in monoamine transporter selectivity profiling.

High-Throughput Screening Deck Qualification: ChEMBL-Annotated Antiproliferative Probe for Oncology Panels

The ChEMBL database annotation of tetrahydropyran-containing compounds in the MCF-7 antiproliferative assay (CHEMBL2345705) provides a documented entry point for including 4-benzyltetrahydro-2H-pyran-2-ol in oncology-focused high-throughput screening (HTS) decks [1]. The compound's favorable predicted lipophilicity (estimated logP 2.4–4.6) suggests it will exhibit adequate cell permeability for intracellular target engagement in cancer cell line panels, while its molecular weight (192.26 Da) remains within fragment-like space—an advantage over larger tetrahydropyran-based clinical candidates for hit identification campaigns [2]. Procurement for HTS should specify purity ≥95% (HPLC) and include QC documentation for DMSO solubility to ensure screening compatibility.

Quote Request

Request a Quote for 4-Benzyltetrahydro-2H-pyran-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.